molecular formula C12H12N2O2 B14544359 (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone CAS No. 62366-14-7

(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone

Cat. No.: B14544359
CAS No.: 62366-14-7
M. Wt: 216.24 g/mol
InChI Key: DURYQMLYHLBDNA-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone is an organic compound that features a methoxyphenyl group and a methyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the imidazole moiety can interact with metal ions or other active sites within proteins .

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)(1H-imidazol-2-yl)methanone: Lacks the methyl group on the imidazole ring.

    (2-Hydroxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone: Contains a hydroxyl group instead of a methoxy group.

    (2-Methoxyphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanone: Features a benzimidazole moiety instead of an imidazole.

Uniqueness

(2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone is unique due to the presence of both a methoxyphenyl group and a methyl-imidazole moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the methoxy group can enhance solubility and membrane permeability, while the methyl-imidazole moiety can provide specific binding interactions with biological targets .

Properties

IUPAC Name

(2-methoxyphenyl)-(1-methylimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-8-7-13-12(14)11(15)9-5-3-4-6-10(9)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURYQMLYHLBDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489388
Record name (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62366-14-7
Record name (2-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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